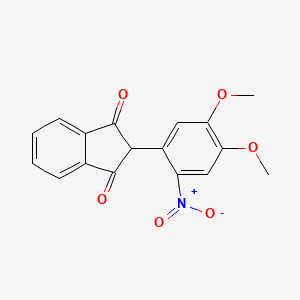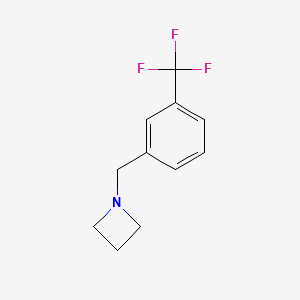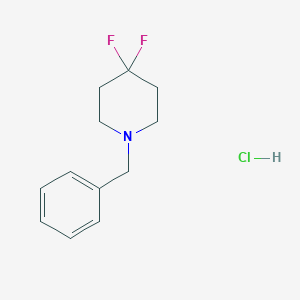
8-Bromo-4-chloro-2,5-dimethylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-chloro-2,5-dimethylquinazoline is a chemical compound with the molecular formula C10H8BrClN2 and a molecular weight of 271.54 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring, and they have been widely studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 8-Bromo-4-chloro-2,5-dimethylquinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of 2,5-dimethylquinazoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
8-Bromo-4-chloro-2,5-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Bromo-4-chloro-2,5-dimethylquinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Some quinazoline derivatives are used in the development of pharmaceuticals for treating various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-4-chloro-2,5-dimethylquinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline compounds inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
8-Bromo-4-chloro-2,5-dimethylquinazoline can be compared with other similar compounds, such as:
8-Bromo-2,4-dichloroquinazoline: This compound has similar halogen substituents but differs in the position of the chlorine atoms.
2,5-Dimethylquinazoline: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
4-Chloro-2,5-dimethylquinazoline: Similar structure but lacks the bromine atom, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C10H8BrClN2 |
|---|---|
Poids moléculaire |
271.54 g/mol |
Nom IUPAC |
8-bromo-4-chloro-2,5-dimethylquinazoline |
InChI |
InChI=1S/C10H8BrClN2/c1-5-3-4-7(11)9-8(5)10(12)14-6(2)13-9/h3-4H,1-2H3 |
Clé InChI |
KLSPTCGAJMDKOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole](/img/structure/B13680159.png)





![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)

![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)


![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)

![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
